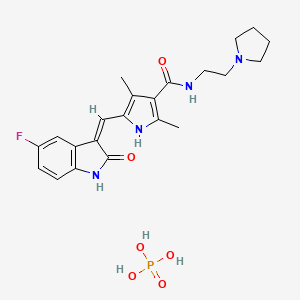
Trimestane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Trimegestone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal synthesis and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Utilized in the development of pharmaceutical formulations and hormone therapy products.
Mécanisme D'action
Trimegestone exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor . Upon binding, it activates the receptor, leading to changes in gene expression that mediate its progestogenic effects. Trimegestone also has weak antiandrogenic and antimineralocorticoid activity, but it does not exhibit significant activity on other steroid hormone receptors .
Similar Compounds:
Promegestone: Another synthetic progestogen with similar properties.
Norethisterone: A widely used progestin in hormone therapy.
Medroxyprogesterone acetate: Commonly used in contraceptives and hormone therapy.
Uniqueness of Trimegestone: Trimegestone is unique due to its high selectivity and affinity for the progesterone receptor, which results in potent progestogenic effects with minimal side effects . Its distinct chemical structure also contributes to its unique pharmacokinetic and pharmacodynamic properties.
Orientations Futures
Trimegestone was under development for use in birth control pills to prevent pregnancy, but ultimately was not marketed for this purpose . It is used in menopausal hormone therapy in the treatment of menopausal symptoms such as hot flashes, vaginal atrophy, and in the prevention of postmenopausal osteoporosis .
Analyse Biochimique
Biochemical Properties
Trimegestone interacts with various biomolecules, including matrix metalloproteinases (MMPs). It modulates the expression of MMPs in endometrial stromal cells . The suppressive effect of Trimegestone on MMP-1 and MMP-3 transcript levels is enhanced in the presence of estradiol .
Cellular Effects
Trimegestone has significant effects on endometrial stromal cells. It suppresses the expression of MMP-1 and MMP-3 transcripts and secreted protein, influencing cell function .
Molecular Mechanism
Trimegestone exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak antiandrogenic and antimineralocorticoid activity and no other important hormonal activity .
Temporal Effects in Laboratory Settings
The effects of Trimegestone on cellular function change over time. For instance, it differentially modulates the expression of MMPs in endometrial stromal cells .
Metabolic Pathways
Trimegestone is involved in metabolic pathways, interacting with enzymes and cofactors. It undergoes mainly hydroxylation .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Trimegestone est synthétisé par une série de réactions chimiques à partir d'un précurseur stéroïdien. La synthèse implique plusieurs étapes, notamment des réactions d'hydroxylation et de méthylation . Les conditions de réaction spécifiques, telles que la température, la pression et les catalyseurs utilisés, sont optimisées pour obtenir un rendement élevé et une pureté du produit final.
Méthodes de production industrielle : Dans les milieux industriels, la production de trimegestone implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures de contrôle qualité strictes. Le processus est conçu pour garantir une production cohérente de trimegestone de haute qualité avec un minimum d'impuretés.
Analyse Des Réactions Chimiques
Types de réactions : Trimegestone subit diverses réactions chimiques, notamment l'hydroxylation, qui est une voie métabolique clé . Il peut également participer à des réactions d'oxydation et de réduction, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants :
Hydroxylation : Catalysée par des enzymes ou des catalyseurs chimiques dans des conditions contrôlées.
Oxydation : Implique généralement des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Implique des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et réduits de trimegestone, qui conservent une activité progestative significative .
4. Applications de la recherche scientifique
Trimegestone a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions stéroïdiennes.
Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génétique.
Industrie : Utilisé dans le développement de formulations pharmaceutiques et de produits de thérapie hormonale.
5. Mécanisme d'action
Trimegestone exerce ses effets en se liant au récepteur de la progestérone, qui est un récepteur hormonal nucléaire . Une fois lié, il active le récepteur, conduisant à des changements dans l'expression génétique qui médient ses effets progestatifs. Trimegestone possède également une faible activité antiandrogène et antiminéralocorticoïde, mais il ne présente pas d'activité significative sur les autres récepteurs hormonaux stéroïdiens .
Composés similaires :
Promégestone : Un autre progestatif synthétique avec des propriétés similaires.
Noréthistérone : Une progestine largement utilisée dans la thérapie hormonale.
Acétate de médroxyprogestérone : Souvent utilisé dans les contraceptifs et la thérapie hormonale.
Unicité de Trimegestone : Trimegestone est unique en raison de sa forte sélectivité et affinité pour le récepteur de la progestérone, ce qui entraîne des effets progestatifs puissants avec des effets secondaires minimes . Sa structure chimique distincte contribue également à ses propriétés pharmacocinétiques et pharmacodynamiques uniques.
Propriétés
IUPAC Name |
(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDJWOLDSCTFK-MTZCLOFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317995 | |
| Record name | Trimegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74513-62-5 | |
| Record name | Trimegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimegestone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


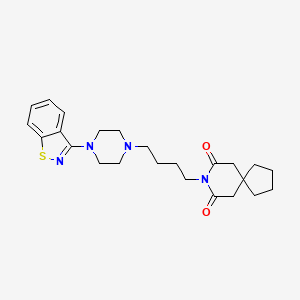
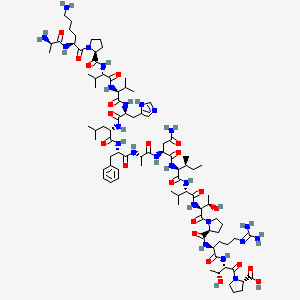
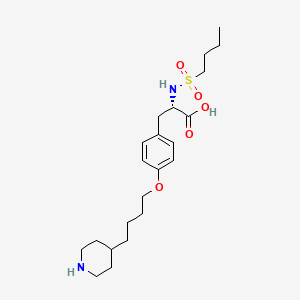
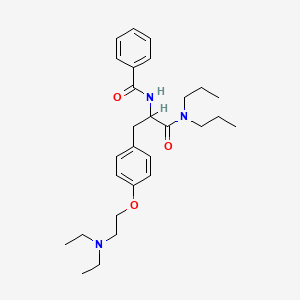

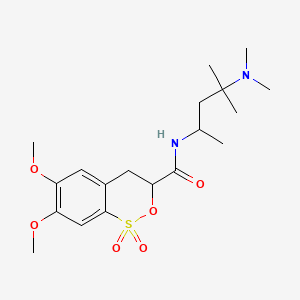





![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
